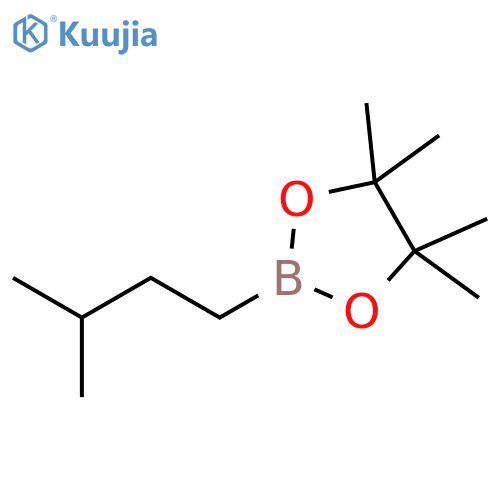Cas no 255041-53-3 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)-)

255041-53-3 structure
商品名:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)-
CAS番号:255041-53-3
MF:C11H23BO2
メガワット:198.110123872757
CID:5331803
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)-
-
- インチ: 1S/C11H23BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h9H,7-8H2,1-6H3
- InChIKey: RRGXVRVZHMLFGU-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1CCC(C)C
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7178403-0.5g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 0.5g |
$410.0 | 2025-03-12 | |
| Enamine | EN300-7178403-5.0g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 5.0g |
$1240.0 | 2025-03-12 | |
| Enamine | EN300-7178403-0.1g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 0.1g |
$376.0 | 2025-03-12 | |
| Enamine | EN300-7178403-1.0g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 1.0g |
$428.0 | 2025-03-12 | |
| Enamine | EN300-7178403-2.5g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 2.5g |
$838.0 | 2025-03-12 | |
| Enamine | EN300-7178403-10.0g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 10.0g |
$1839.0 | 2025-03-12 | |
| Enamine | EN300-7178403-0.25g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 0.25g |
$393.0 | 2025-03-12 | |
| Enamine | EN300-7178403-0.05g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 0.05g |
$359.0 | 2025-03-12 |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
255041-53-3 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)-) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
